((((2-(6-Amino-9H-purin-9-yl)ethoxy)methyl)(ethoxy)phosphoryl)oxy)methyl pivalate
Overview
Description
An analogue of the antiviral drug Adefovir with a mono-POM ester protecting group.
An analogue of Adefovir
Mechanism of Action
Target of Action
The primary target of this compound, also known as 9-[2-(Phosphonomethoxy)ethyl]adenine (PMEA), is the adenylate cyclase toxin (ACT) . ACT is a key virulence factor of Bordetella pertussis, a bacterium that causes whooping cough .
Mode of Action
PMEA acts as an inhibitor of ACT . The active metabolite of PMEA, known as PMEApp, has been shown to inhibit ACT . This inhibition disrupts the function of ACT, thereby preventing Bordetella pertussis from invading the mammalian body .
Biochemical Pathways
PMEA affects the biochemical pathway involving ACT. By inhibiting ACT, PMEA disrupts the normal functioning of this pathway, which is crucial for the invasion of Bordetella pertussis into the mammalian body . The downstream effects of this disruption include a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough .
Pharmacokinetics
PMEA and its derivatives have been synthesized as prodrugs to enhance their oral bioavailability . These prodrugs are designed to be hydrolyzed in the body, releasing the active PMEA . The oral bioavailability of PMEA from these prodrugs varies, with some studies reporting bioavailability as high as 37.8% .
Result of Action
The inhibition of ACT by PMEA results in a reduction in the virulence of Bordetella pertussis and a decrease in the severity of whooping cough . Additionally, PMEA and its prodrugs have been found to reduce the apoptotic effects of ACT and prevent an ACT-induced elevation of intracellular calcium .
Action Environment
The action of PMEA and its prodrugs can be influenced by various environmental factors. For example, the lipophilicity of the prodrugs and the degree of their hydrolysis into free PMEA can affect their inhibitory activity . Furthermore, the prodrugs’ susceptibility to degradation can vary depending on the environment, with some prodrugs being less susceptible to degradation in certain cells compared to others .
Properties
IUPAC Name |
[2-(6-aminopurin-9-yl)ethoxymethyl-ethoxyphosphoryl]oxymethyl 2,2-dimethylpropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N5O6P/c1-5-26-28(23,27-10-25-15(22)16(2,3)4)11-24-7-6-21-9-20-12-13(17)18-8-19-14(12)21/h8-9H,5-7,10-11H2,1-4H3,(H2,17,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOZLVTCICOSPFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N5O6P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90438070 | |
Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.38 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142341-04-6 | |
Record name | {[{[2-(6-Amino-9H-purin-9-yl)ethoxy]methyl}(ethoxy)phosphoryl]oxy}methyl 2,2-dimethylpropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90438070 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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